N-Palmitoylsphingosine
Overview
Description
Synthesis Analysis
The total synthesis of N-Palmitoylsphingosine involves several key steps, starting from D-galactose to produce D-erythro-sphingosine, which is then combined with palmitic acid to form ceramide. This process yields a highly homogeneous product, suitable for biophysical studies of hydrated bio-molecular assemblies (Duclos, 2001).
Molecular Structure Analysis
Understanding N-Palmitoylsphingosine's molecular structure is crucial for elucidating its function and interactions within the cell. The molecule consists of a sphingosine backbone N-acylated with palmitic acid, a configuration that influences its physical behavior in biological membranes and its interaction with other molecules.
Chemical Reactions and Properties
N-Palmitoylsphingosine participates in various chemical reactions, especially in the context of sphingolipid metabolism. It is synthesized de novo from serine and palmitoyl-CoA, a process involving serine palmitoyltransferase (SPT), and can be further converted into complex sphingolipids or degraded back into its constituents (Hanada et al., 2000).
Physical Properties Analysis
The physical properties of N-Palmitoylsphingosine, such as its phase behavior and interaction with water and other lipids, are key to its function in biological membranes. Differential scanning calorimetry and X-ray diffraction studies reveal complex polymorphic behavior, indicating how N-Palmitoylsphingosine's structure affects its biological functions (Ruocco et al., 1981).
Scientific Research Applications
1. Modulation of Intracellular β-Catenin Localization and Intestinal Tumorigenesis
- Summary of the Application : Sphingolipid consumption, including N-Palmitoylsphingosine, suppresses colon carcinogenesis. This is particularly relevant for colon tumors that often have defects in the adenomatous polyposis coli (APC)/β-catenin regulatory system .
- Methods of Application : In this study, C57Bl/6J Min/+ mice with a truncated APC gene product were fed diets supplemented with various sphingolipids. The major digestion product of complex sphingolipids is sphingosine, and treatment of two human colon cancer cell lines in culture (SW480 and T84) with sphingosine was also performed .
- Results or Outcomes : Sphingolipid feeding reduced the number of tumors in all regions of the intestine, and caused a marked redistribution of β-catenin from a diffuse (cytosolic plus membrane) pattern to a more “normal” localization at mainly intercellular junctions between intestinal epithelial cells .
2. De novo N-Palmitoylsphingosine Synthesis
- Summary of the Application : N-Palmitoylsphingosine (C16-Ceramide) is the major ceramide species that is produced following p53 up-regulation .
- Methods of Application : In this study, Molt-4 LXSN leukemia cells exposed to ␥-irradiation and EB-1 colon cancer cells treated with ZnCl2 were used. The activation of the de novo pathway was not associated with increased activity of the key enzyme serine palmitoyltransferase (SPT) but rather with the increased activity of ceramide synthase .
- Results or Outcomes : The SPT inhibitor ISP-1 or the ceramide synthase inhibitor fumonisin B1 led to substantial inhibition of ceramide accumulation in response to p53 up-regulation .
3. Silica Nanoparticles (SNPs) Synthesis
- Summary of the Application : Silica nanoparticles (SNPs) have shown great applicability potential in a number of fields like chemical, biomedical, biotechnology, agriculture, environmental remediation and even wastewater purification. N-Palmitoylsphingosine can be used in the synthesis of these nanoparticles .
3. Synthesis of Silica Nanoparticles (SNPs)
- Summary of the Application : Silica nanoparticles (SNPs) have shown great applicability potential in a number of fields like chemical, biomedical, biotechnology, agriculture, environmental remediation and even wastewater purification. N-Palmitoylsphingosine can be used in the synthesis of these nanoparticles .
- Methods of Application : The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not detailed in the source .
- Results or Outcomes : The results or outcomes obtained, including any quantitative data or statistical analyses, were not detailed in the source .
4. Effect of N and P Fertilizers on Soil Nematode Community Structure
- Summary of the Application : The application of N and P fertilizers had a negative effect on omnivores and predators, and a positive effect on bacterivores, which was intensified with increasing application rates of N and P fertilizers .
- Methods of Application : In this study, soil nematode communities and food web structure in a long-term experiment with different application rates of N and P fertilizers in northeast China were investigated .
- Results or Outcomes : The long-term application of N and P fertilizers resulted in a nematode community with a low maturity index .
Safety And Hazards
properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+/t32-,33+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNKGFDKKRUKPY-TURZORIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H67NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317974 | |
Record name | C16-Ceramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cer(d18:1/16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004949 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
Record name | Cer(d18:1/16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004949 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-Palmitoylsphingosine | |
CAS RN |
24696-26-2 | |
Record name | C16-Ceramide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24696-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C16-Ceramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | C16 Ceramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cer(d18:1/16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004949 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.